molecular formula C17H20N8O2 B3008980 6-[(1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2201777-91-3

6-[(1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B3008980
CAS RN: 2201777-91-3
M. Wt: 368.401
InChI Key: PUUHTNIQNNRPMO-UHFFFAOYSA-N
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Description

The compound contains several functional groups and rings including a cyclopropyl group, a triazolo[4,3-b]pyridazine ring, an azetidine ring, and a tetrahydropyrimidine ring. These groups are known to exhibit various biological activities .


Synthesis Analysis

While the specific synthesis for this compound is not available, compounds with similar structures are typically synthesized through multi-step reactions involving nucleophilic substitution, cyclization, and condensation reactions .


Chemical Reactions Analysis

The compound, due to its functional groups, could potentially undergo a variety of chemical reactions. For example, the azetidine ring could undergo ring-opening reactions, and the triazole ring could participate in click reactions .

Scientific Research Applications

Anticancer Research

The core structure of this compound, which includes a 1,2,4-triazolo[4,3-b]pyridazine moiety, is known for its potential anticancer properties. Researchers have synthesized derivatives of this scaffold to target various cancer cell lines, exploring the structure-activity relationship to optimize therapeutic efficacy .

Antimicrobial Activity

Compounds with 1,2,4-triazole rings have been extensively studied for their antimicrobial activity. This particular compound, with its triazole and pyrimidine components, could be investigated for its effectiveness against a range of bacterial and fungal pathogens .

Analgesic and Anti-inflammatory Applications

The 1,2,4-triazole nucleus is also associated with analgesic and anti-inflammatory activities. The compound could be part of research aimed at developing new pain relief medications or anti-inflammatory drugs .

Enzyme Inhibition

This compound’s structure suggests potential as an enzyme inhibitor. It could be designed to inhibit enzymes like carbonic anhydrase, cholinesterase, or aromatase, which are relevant in conditions such as glaucoma, Alzheimer’s disease, and estrogen-dependent cancers .

Antiviral Research

The triazolo[4,3-b]pyridazine component may confer antiviral properties. This compound could be synthesized and tested against various viruses, contributing to the development of new antiviral drugs .

Antioxidant Properties

Given the presence of nitrogen-rich heterocycles, this compound might exhibit antioxidant properties. Research could focus on its capacity to neutralize free radicals, which has implications in aging and chronic diseases .

Antitubercular Agents

The structural complexity and the presence of multiple heterocyclic rings make this compound a candidate for antitubercular drug development. It could be tested against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .

Pharmacokinetic Studies

In silico pharmacokinetic studies could be conducted to predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Such studies are crucial in the early stages of drug development to assess the potential of a compound as a therapeutic agent .

Future Directions

Future research could involve synthesizing the compound and testing its biological activity. Additionally, modifications could be made to the structure to enhance its activity or reduce potential toxicity .

properties

IUPAC Name

6-[[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-methylamino]-3-methyl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8O2/c1-22(14-7-15(26)23(2)17(27)18-14)11-8-24(9-11)13-6-5-12-19-20-16(10-3-4-10)25(12)21-13/h5-7,10-11H,3-4,8-9H2,1-2H3,(H,18,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUHTNIQNNRPMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

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